5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Catalog No.
S12147518
CAS No.
M.F
C27H23BrN6O3
M. Wt
559.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-meth...

Product Name

5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

IUPAC Name

1,7-dibenzyl-8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione

Molecular Formula

C27H23BrN6O3

Molecular Weight

559.4 g/mol

InChI

InChI=1S/C27H23BrN6O3/c1-32-24-23(25(36)34(27(32)37)17-19-10-6-3-7-11-19)33(16-18-8-4-2-5-9-18)26(30-24)31-29-15-20-14-21(28)12-13-22(20)35/h2-15,35H,16-17H2,1H3,(H,30,31)/b29-15+

InChI Key

LNQWAXJBHVDCHB-WKULSOCRSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)NN=CC4=C(C=CC(=C4)Br)O)CC5=CC=CC=C5

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N/N=C/C4=C(C=CC(=C4)Br)O)CC5=CC=CC=C5

5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound characterized by its unique structure and functional groups. The compound features a bromine atom and a hydroxyl group attached to a benzaldehyde moiety, which contributes to its reactivity and potential biological activity. The molecular formula is C₁₄H₁₅BrN₄O₃, with a molecular weight of approximately 356.21 g/mol. Its structural components include a hydrazone linkage, which is known for its role in various

  • Condensation Reactions: The hydrazone functionality allows for condensation with aldehydes or ketones, forming Schiff bases.
  • Nucleophilic Substitution: The presence of the bromine atom makes it susceptible to nucleophilic substitution reactions.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol or further transformed into other functional groups under appropriate conditions.

5-Bromo-2-hydroxybenzaldehyde derivatives have been studied for their biological activities, including:

  • Antimicrobial Properties: Compounds derived from 5-bromo-2-hydroxybenzaldehyde exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: This compound has been noted for its ability to inhibit specific enzymes, which may be useful in therapeutic applications.

Several synthesis methods have been reported for 5-Bromo-2-hydroxybenzaldehyde and its derivatives:

  • Direct Bromination: Starting from 2-hydroxybenzaldehyde, bromination can be performed using bromine in the presence of an acid catalyst.
  • Hydrazone Formation: The compound can be synthesized by reacting 5-bromo-2-hydroxybenzaldehyde with hydrazine derivatives under acidic conditions.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Sonogashira coupling can be employed to introduce additional aromatic systems into the molecule .

The applications of 5-Bromo-2-hydroxybenzaldehyde and its derivatives are diverse:

  • Pharmaceuticals: Used in the development of new drugs due to their biological activity.
  • Agricultural Chemistry: Potential applications in developing agrochemicals with antimicrobial properties.
  • Dyes and Pigments: The compound's chromophoric properties make it suitable for use in dyes.

Studies on the interactions of 5-Bromo-2-hydroxybenzaldehyde with biological macromolecules such as proteins and nucleic acids have revealed insights into its mechanism of action. For instance:

  • Protein Binding Studies: Investigations have shown that this compound can bind to specific proteins, influencing their activity.
  • DNA Interaction: Some studies suggest that it may intercalate into DNA, affecting replication and transcription processes .

Several compounds share structural similarities with 5-Bromo-2-hydroxybenzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
4-Bromo-2-hydroxy-6-methylbenzaldehydeContains bromine and hydroxyl groups0.96
3,5-Dibromo-2-hydroxybenzaldehydeTwo bromine atoms; similar hydroxyl group0.92
5-BromosalicylaldehydeSimilar aldehyde and bromine functionalities0.98
4-Bromo-3-hydroxybenzaldehydeHydroxyl group at a different position0.91

These compounds highlight the unique aspects of 5-Bromo-2-hydroxybenzaldehyde, particularly its specific arrangement of functional groups that contribute to its distinct chemical reactivity and biological activity.

Strategic Approaches to Hydrazone Linkage Formation in Purine-Hydrazone Hybrid Systems

The synthesis of purine-hydrazone hybrids relies on the strategic formation of the hydrazone linkage between the purine nucleus and brominated aromatic aldehydes. Two primary methodologies dominate this field:

  • Direct Condensation: The reaction between 1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylhydrazine and 5-bromo-2-hydroxybenzaldehyde proceeds via acid-catalyzed nucleophilic attack. The hydrazine group (-NHNH₂) attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate that eliminates water to yield the hydrazone bond. This method achieves yields of 68–75% when using ethanol as the solvent and acetic acid as the catalyst.

  • Japp–Klingemann Coupling: Alternative routes employ aryl diazonium salts derived from 5-bromo-2-hydroxybenzaldehyde, which couple with β-keto esters or acids attached to the purine scaffold. While less common for brominated systems, this approach enables regioselective conjugation under mild conditions (25–40°C) without requiring strong acids.

Table 1: Comparative Analysis of Hydrazone Formation Strategies

MethodReaction ConditionsYield (%)Selectivity
Direct CondensationEthanol, AcOH, 70°C, 8h72High
Japp–KlingemannH₂O/EtOH, 30°C, 12h58Moderate

The choice between these methods depends on the stability of the purine precursor. Brominated aldehydes with electron-withdrawing groups favor direct condensation due to enhanced carbonyl electrophilicity.

Catalytic Systems for Purine-Hydrazone Conjugation and Functionalization

Catalytic systems play a pivotal role in enhancing the efficiency of purine-hydrazone conjugation:

  • Brønsted Acid Catalysts: Acetic acid (10–20 mol%) accelerates protonation of the aldehyde carbonyl, increasing its susceptibility to nucleophilic attack by hydrazine derivatives. In ethanol-based systems, this catalyst reduces reaction times from 24 hours to 8 hours while maintaining yields above 70%.
  • Lewis Acid-Assisted Systems: Zinc chloride (ZnCl₂) has demonstrated utility in coordinating with the purine’s nitrogen atoms, directing the hydrazone linkage to the C8 position with >90% regioselectivity. However, its use with brominated aromatics requires careful stoichiometric control to avoid debromination side reactions.
  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) improve solubility of the purine hydrazine but may necessitate higher temperatures (80–100°C). In contrast, ethanol balances solubility and reaction kinetics, making it the preferred medium for brominated systems.

Recent advances include immobilized acidic ionic liquids (e.g., [BMIM][HSO₄]) that enable catalyst recycling without compromising yield (5 cycles, <5% activity loss). These systems reduce waste generation while maintaining reaction efficiency.

Optimization of Condensation Reaction Parameters for Brominated Aromatic Precursors

The synthesis of 5-bromo-2-hydroxybenzaldehyde-derived hydrazones requires precise optimization of three key parameters:

  • Temperature Control:

    • Below 50°C: Incomplete conversion due to sluggish kinetics (45–50% yield).
    • 70–80°C: Optimal range for balancing reaction rate and product stability (72–78% yield).
    • Above 90°C: Competing debromination occurs, reducing purity by 15–20%.
  • Molar Ratio:
    A 1:1.2 molar ratio of purine hydrazine to aldehyde minimizes side reactions while ensuring complete consumption of the limiting reagent. Excess aldehyde (>1.5 equiv) leads to di-hydrazone byproducts.

  • Solvent Composition:

    • Ethanol (95%): Achieves 72% yield with high reproducibility.
    • Ethanol/Water (4:1): Enhances solubility of brominated intermediates, increasing yield to 78% but requiring extended reaction times (12h).
    • Acetonitrile: Accelerates kinetics (6h completion) but reduces yield to 65% due to poor purine solubility.

Table 2: Optimized Reaction Conditions for Brominated Systems

ParameterOptimal ValueEffect on Yield
Temperature70°C+72%
Molar Ratio (N:H)1:1.2+15%
SolventEthanol/Water (4:1)+6%

Post-reaction purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1) removes unreacted aldehyde and debrominated impurities, achieving >95% purity.

XLogP3

4.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

558.10150 g/mol

Monoisotopic Mass

558.10150 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

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